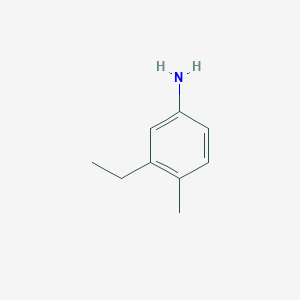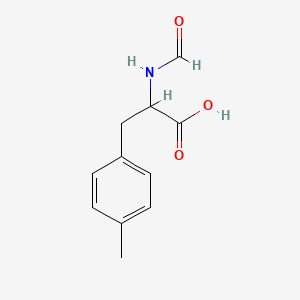
Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound that is relevant in the synthesis of various pharmacologically active molecules. It is a derivative of pyrrolidine, which is a five-membered lactam structure, and it contains tert-butyl and methoxy substituents that influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been optimized for large-scale production, particularly for intermediates used in nicotinic acetylcholine receptor agonists . A one-step continuous flow synthesis method has been developed for pyrrole-3-carboxylic acids, which are structurally related to tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, starting from tert-butyl acetoacetates . Additionally, the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which share the pyrrolidine core and tert-butyl group, has been reported for their anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate can be inferred from related compounds. For instance, tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate has a pyrrolidinone ring in an envelope conformation, and the tert-butyl and methoxy groups are positioned on the same side of the ring . The absolute structure of a chiral pyrrolidine derivative has been determined using diffraction, CD spectroscopy, and theoretical calculations, which could provide insights into the stereochemistry of similar compounds .
Chemical Reactions Analysis
The tert-butyl ester group in pyrrolidine derivatives is reactive and can participate in various chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, which can further react to form substituted pyrroles . The tert-butyl group can also be involved in the synthesis of Schiff base compounds, as demonstrated in the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate can be deduced from structurally similar compounds. For instance, the tert-butyl group is known to impart steric bulk, which can affect the solubility and boiling point of the compound . The presence of the methoxy group can influence the compound's polarity and its ability to participate in hydrogen bonding . The pyrrolidine ring's conformation, such as the envelope conformation observed in related compounds, can also impact the compound's reactivity and interaction with other molecules .
Scientific Research Applications
Application 1: Aggrecanase Inhibitor Synthesis
- Summary of the Application: Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 . These inhibitors have potential use in osteoarthritis therapy .
Application 2: Antibacterial Activities
- Summary of the Application: Compounds similar to Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate were screened in vitro for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
- Methods of Application: The compounds were likely tested using standard in vitro antibacterial testing procedures. These typically involve exposing the bacterial strains to the compound and observing the effects .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYBAKVGAMQFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540462 | |
| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
CAS RN |
813433-68-0 | |
| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










amine](/img/structure/B1282661.png)



